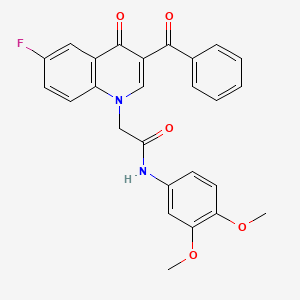

2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Description

2-(3-Benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic quinoline derivative featuring a benzoyl group at position 3, a fluorine atom at position 6, and a 1,4-dihydroquinolin-4-one core.

Properties

IUPAC Name |

2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O5/c1-33-22-11-9-18(13-23(22)34-2)28-24(30)15-29-14-20(25(31)16-6-4-3-5-7-16)26(32)19-12-17(27)8-10-21(19)29/h3-14H,15H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVARYJFDXANPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic derivative of quinoline that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 469.50 g/mol. The structure features a quinoline core substituted with a benzoyl group and a dimethoxyphenyl moiety, which enhances its pharmacological potential.

Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | Quinoline derivative |

| Functional Groups | Benzoyl, dimethoxyphenyl |

| Molecular Weight | 469.50 g/mol |

| CAS Number | 866348-51-8 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Preparation of Starting Materials : The synthesis begins with the preparation of benzoyl derivatives and quinoline precursors.

- Coupling Reactions : These precursors undergo coupling reactions to form the core structure.

- Functional Group Modifications : Subsequent reactions modify functional groups to yield the final product.

- Purification : Techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound.

The biological activity of 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other quinoline derivatives that exhibit anticancer and antimicrobial properties.

- DNA Interaction : Its structure allows for potential intercalation with DNA, disrupting cellular processes.

Antimicrobial and Anticancer Properties

Studies have shown that compounds with similar structures possess significant antimicrobial and anticancer activities. For instance:

- Anticancer Activity : In vitro tests indicate that quinoline derivatives can inhibit cell proliferation in various cancer cell lines.

- Antimicrobial Activity : Preliminary data suggest effectiveness against several bacterial strains.

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7).

- Results demonstrated a dose-dependent inhibition of cell growth, indicating potential as an anticancer agent.

-

Enzyme Inhibition Assays

- The compound was tested for acetylcholinesterase (AChE) inhibition.

- IC50 values were determined, revealing competitive inhibition compared to standard drugs like Donepezil.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties , particularly against various bacterial strains. The presence of both the benzoyl and the dimethoxyphenyl moieties contributes to its efficacy. Research indicates that quinoline derivatives often exhibit potent activity against Gram-positive and Gram-negative bacteria, as well as fungi. The specific mechanism of action typically involves interference with microbial DNA synthesis or cell wall formation.

Table 1: Antimicrobial Efficacy of Quinoline Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | E. coli | 8 µg/mL | |

| S. aureus | 4 µg/mL | ||

| C. albicans | 16 µg/mL |

Anticancer Properties

Anticancer research has identified this compound as a potential therapeutic agent due to its ability to induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells. The mechanism often involves the activation of caspases and modulation of apoptotic pathways.

Case Study: Breast Cancer Cell Lines

In a study involving breast cancer cell lines (MCF-7), the compound demonstrated significant inhibition of cell proliferation with an IC50 value of 12 µM, indicating its potential as an anticancer drug candidate. The study also highlighted the compound's ability to disrupt cell cycle progression at the G2/M phase, which is critical for cancer treatment strategies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide involves several key steps including:

- Formation of the quinoline core through cyclization reactions.

- Introduction of substituents such as benzoyl and dimethoxyphenyl groups via acylation and alkylation reactions.

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituent groups can significantly alter its pharmacological profile.

Future Directions in Research

Ongoing research aims to:

- Enhance potency : Modifications to the existing structure may lead to compounds with improved antimicrobial and anticancer activities.

- Investigate mechanisms : Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects on microbial and cancer cells.

- Clinical trials : Promising preclinical results necessitate further exploration in clinical settings to evaluate safety and efficacy in humans.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below summarizes key structural and functional differences between the target compound and related molecules:

Key Observations

Substituent Impact on Activity: The benzoyl group in the target compound may enhance binding to hydrophobic pockets in target receptors (e.g., P2X7) compared to the ethoxy variant in . The 6-fluoro substituent, common in quinolones, is retained here but could serve dual roles: stabilizing DNA gyrase interactions (antimicrobial) or modulating ion channels (neuropathic pain) .

Role of the Dimethoxyphenyl Group :

- Present in both the target compound and A-740003, this moiety is critical for CNS penetration and receptor interaction. A-740003’s efficacy in neuropathic pain models (ED₅₀ = 30 mg/kg) suggests the target compound may share similar pathways .

Q & A

Q. What are the established synthetic routes for this compound, and what key reagents are involved?

The compound can be synthesized via carbodiimide-mediated coupling, as demonstrated for structurally related acetamides. A typical protocol involves reacting a carboxylic acid derivative (e.g., 3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinoline-1-yl acetic acid) with an amine (e.g., 3,4-dimethoxyaniline) in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and triethylamine as a base. The reaction is conducted at 273 K for 3 hours, followed by extraction and purification via column chromatography .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ are used to verify proton environments and carbon frameworks, particularly focusing on aromatic protons (δ 6.8–8.2 ppm) and carbonyl signals (δ 165–175 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves conformational differences in the solid state, such as dihedral angles between aromatic rings and amide groups, as seen in analogous acetamide derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the solubility and stability profiles under standard laboratory conditions?

Solubility is typically assessed in DMSO (>61.3 µg/mL for similar compounds) . Stability studies involve monitoring degradation via HPLC under varying pH (1–13), temperature (4–40°C), and light exposure. For example, related dimethoxy-substituted acetamides show stability ≥5 years at -20°C .

Advanced Research Questions

Q. How can low yields in multi-step syntheses be optimized?

- Reagent Optimization : Replace EDC with alternative coupling agents (e.g., DCC or HATU) to improve efficiency .

- Stepwise Monitoring : Use TLC or in-situ FTIR to identify bottlenecks, such as incomplete coupling or side reactions .

- Purification Refinement : Employ preparative HPLC instead of column chromatography to enhance purity and recovery .

Q. How to resolve contradictions in bioactivity data across experimental models?

- Dose-Response Analysis : Validate activity thresholds using orthogonal assays (e.g., enzymatic vs. cell-based assays) .

- Metabolite Profiling : LC-MS/MS can identify species-specific metabolites that alter efficacy, as seen in studies of environmental impacts on related compounds .

- Structural Dynamics : Molecular dynamics simulations (e.g., Schrödinger Suite) assess conformational flexibility affecting receptor binding .

Q. What methodologies evaluate environmental fate and ecotoxicological risks?

- Degradation Studies : Hydrolytic and photolytic degradation pathways are analyzed via HPLC-UV under simulated environmental conditions (pH 7–9, UV light) .

- Ecotoxicology : Acute toxicity is tested in Daphnia magna (OECD 202) and algae (OECD 201), while bioaccumulation potential is modeled using logP values (e.g., EPI Suite) .

- Soil Adsorption : Batch experiments measure Koc (organic carbon-water partition coefficient) to predict mobility .

Q. How are in silico tools applied to predict metabolic pathways and drug-likeness?

- Metabolism Prediction : Software like ADMET Predictor (Simulations Plus) identifies Phase I/II metabolism sites (e.g., demethylation of methoxy groups) .

- Drug-Likeness : QSAR models (e.g., SwissADME) calculate Lipinski’s Rule of Five parameters, with emphasis on logP (<5), molecular weight (<500 g/mol), and hydrogen bond donors/acceptors .

Methodological Considerations

- Contradictory Data : For bioactivity discrepancies, ensure assay standardization (e.g., cell line authentication, consistent ATP levels in viability assays) .

- Crystallographic Variability : Address conformational polymorphism (e.g., three molecules in the asymmetric unit with distinct dihedral angles) via temperature-controlled crystallization .

- Environmental Sampling : Use randomized block designs (split-split plots) to account for variables like temperature and pH in degradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.